2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde has several applications in scientific research:
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde typically involves the reaction of o-phenylenediamine with salicylaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The exact mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the detailed mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl) phenol
- 5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-yl]sulfanyl}acetamide
Uniqueness
2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is unique due to its methanesulfonylacetaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-methylsulfonylacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-16(14,15)9(6-13)10-11-7-4-2-3-5-8(7)12-10/h2-6,9H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMDPRCFRUTREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(C=O)C1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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